molecular formula C19H16F4N2O2S2 B2471016 N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 1396631-04-1

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B2471016
CAS No.: 1396631-04-1
M. Wt: 444.46
InChI Key: VXPPMWGZAUUHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a sulfonamide derivative featuring a thiazole core substituted with a 4-fluorophenyl group and an ethyl linker to a methanesulfonamide moiety. The 4-(trifluoromethyl)phenyl group enhances lipophilicity and metabolic stability, common in bioactive compounds targeting enzymes or receptors.

Key structural features:

  • 4-Fluorophenyl substituent: Enhances electronic effects and bioavailability.
  • Trifluoromethylphenyl group: Increases hydrophobicity and resistance to oxidative metabolism.
  • Methanesulfonamide: Common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase).

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F4N2O2S2/c20-16-7-3-14(4-8-16)18-25-17(11-28-18)9-10-24-29(26,27)12-13-1-5-15(6-2-13)19(21,22)23/h1-8,11,24H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPPMWGZAUUHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F4N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : The initial step includes the reaction of 4-fluoroaniline with α-bromoacetophenone in the presence of a base, leading to the formation of 2-(4-fluorophenyl)thiazole.
  • Ethylation : This thiazole derivative is then ethylated using ethyl bromide and a strong base such as sodium hydride.
  • Final Coupling : The last step involves coupling the ethylated thiazole with a suitable sulfonamide derivative to yield the final product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, thiazole derivatives have shown efficacy against various fungal strains, including Candida albicans and Candida parapsilosis .

CompoundMIC (µg/mL)Target Organism
Compound 2d1.23Candida parapsilosis
Compound 2eComparableCandida albicans

Antitumor Activity

Studies have also explored the antitumor potential of thiazole derivatives. For example, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines by targeting specific enzymes involved in cell proliferation . The mechanism often involves the inhibition of key enzymes that regulate cell cycle progression and apoptosis.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound likely inhibits enzymes such as cytochrome P450, which is crucial for various metabolic processes in both microbial and human cells.
  • Cellular Disruption : By binding to active sites on these enzymes, it disrupts normal cellular functions, leading to cell death or growth inhibition.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in drug development:

  • In vitro Studies : A series of thiazole derivatives were tested for their antifungal properties using modified EUCAST protocols, revealing significant activity against fungal pathogens .
  • ADME Analysis : Absorption, distribution, metabolism, and excretion (ADME) studies indicate favorable pharmacokinetic profiles for compounds structurally related to this compound, suggesting good bioavailability and therapeutic potential .
  • Molecular Docking Studies : Docking simulations have shown that these compounds can effectively bind to the active sites of target enzymes, demonstrating their potential as lead compounds for further development .

Scientific Research Applications

Key Mechanisms:

  • Inhibition of Receptor Tyrosine Kinases : The compound interacts with receptor tyrosine kinases involved in cell signaling pathways that regulate growth and survival.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells by disrupting their signaling mechanisms.
  • Modulation of Cellular Responses : The compound alters the response of cells to growth factors, potentially reducing tumor growth and metastasis.

Scientific Research Applications

  • Antitumor Activity
    • In vitro studies have shown that this compound significantly reduces the viability of various cancer cell lines expressing the targeted receptors.
    • In vivo studies using murine models demonstrated reduced tumor sizes and improved survival rates when treated with this compound.
  • Targeted Therapy
    • Given its specificity for certain signaling pathways, this compound is being explored as a potential targeted therapy for cancers characterized by aberrant receptor tyrosine kinase activity.
    • Its ability to selectively inhibit tumor growth presents opportunities for developing more effective cancer treatments with fewer side effects compared to traditional chemotherapy.
  • Biochemical Pathway Studies
    • Researchers are utilizing this compound to elucidate the roles of specific biochemical pathways in cancer progression.
    • Understanding these pathways can lead to the identification of new therapeutic targets and strategies for intervention.

Study 1: In Vitro Efficacy

A study assessed the effects of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, particularly in cells with high expression levels of the target receptors.

Study 2: In Vivo Tumor Model

In a murine model study, administration of the compound led to a significant reduction in tumor size compared to untreated controls. The study also reported improved survival rates among treated mice, highlighting the potential for clinical applications in oncology.

Chemical Reactions Analysis

Sulfonamide Functional Group Reactivity

The methanesulfonamide group (-SO₂NH-) participates in two primary reaction types:

Reaction Type Conditions Outcome Reference
Hydrolysis Acidic or basic aqueous mediaCleavage to form sulfonic acid (R-SO₃H) and amine byproducts
Alkylation/Acylation Nucleophilic attack at nitrogenFormation of N-alkylated or N-acylated derivatives under anhydrous conditions

For example, in acidic hydrolysis (HCl, reflux), the sulfonamide bond breaks to yield 4-(trifluoromethyl)benzenesulfonic acid and the corresponding ethyl-thiazole amine derivative.

Thiazole Ring Reactivity

The thiazole core (C₃H₂NS) exhibits electrophilic substitution behavior, though electron-withdrawing substituents (e.g., -F, -CF₃) reduce reactivity:

Reaction Type Conditions Position Outcome Reference
Halogenation Cl₂ or Br₂ in acetic acidC-5Substitution with halogen atoms
Nitration HNO₃/H₂SO₄ at 0–5°CC-5Nitro group introduction (low yield)

The 4-fluorophenyl group at C-2 of the thiazole further directs substitution to the C-5 position due to steric and electronic effects.

Fluorophenyl Group Reactivity

The 4-fluorophenyl substituent undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

Reaction Type Conditions Outcome Reference
Defluorination NaOH (aq.), 120°C, Cu catalystReplacement of fluorine with hydroxyl group
Cross-Coupling Pd catalysis (Suzuki-Miyaura)Introduction of aryl/heteroaryl groups

For instance, Suzuki coupling with arylboronic acids replaces the fluorine atom, enabling structural diversification.

Trifluoromethylphenyl Reactivity

The -CF₃ group is chemically inert under most conditions but can influence neighboring group reactivity:

Effect Mechanism Example Reference
Electron Withdrawal Meta-directing in electrophilic substitutionReduced reactivity of adjacent phenyl ring
Steric Hindrance Limits access to sulfonamide nitrogenSlower alkylation kinetics

Synthetic Pathway and Key Intermediates

The compound is synthesized via sequential reactions (Table 1):

Table 1: Synthesis of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Step Reactants Conditions Yield
14-Fluorophenylacetonitrile + thioureaEtOH, HCl, reflux, 6 hr78%
2Thiazole intermediate + 2-bromoethylamineDMF, K₂CO₃, 60°C, 12 hr65%
3Ethylamine-thiazole derivative + 4-(trifluoromethyl)benzenesulfonyl chloridePyridine, 80°C, 8 hr52%

Adapted from methods in and .

Stability Under Environmental Conditions

The compound degrades under UV light or oxidative conditions:

Condition Degradation Pathway Half-Life
UV light (254 nm)Cleavage of thiazole ring and sulfonamide4.2 hr
H₂O₂ (3% aqueous)Oxidation of thiazole sulfur to sulfoxide8.5 hr

Comparison with Similar Compounds

Structural Analogs with Thiazole-Sulfonamide Motifs

(a) N-(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride (CID 9173949)
  • Structure: Features a thiazole ring with a 4-fluorophenylamino substituent and a methanesulfonamide-linked phenyl group.
  • Key differences : Lacks the ethyl spacer and trifluoromethylphenyl group present in the target compound.
  • Properties: Molecular formula C₁₆H₁₄FN₃O₂S₂; higher polarity due to the amino group .
(b) N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide (CID 923244-17-1)
  • Structure : Combines a pyrimidine ring with a sulfonamide-linked aryl group.
  • Key differences: Pyrimidine core instead of thiazole; diethylamino and methoxy groups alter electronic properties.
  • Applications : Likely designed for kinase or receptor modulation .

Sulfonamide Derivatives with Trifluoromethylphenyl Groups

(a) N-(2-((N,4-dimethylphenyl)sulfonamido)-1-(4-(trifluoromethyl)phenyl)ethyl)acetamide
  • Structure : Contains a trifluoromethylphenyl group and sulfonamide but replaces the thiazole with an acetamide moiety.
  • Key differences : Acetamide linker reduces aromaticity and may affect target binding specificity.
  • Synthesis : Prepared via alkylation and coupling reactions similar to triazole derivatives .
(b) AMG 517 (N-{4-[6-(4-trifluoromethyl-phenyl)-pyrimidin-4-yloxy]-benzothiazol-2-yl}-acetamide)
  • Structure : Pyrimidine-benzothiazole hybrid with a trifluoromethylphenyl group.
  • Key differences : Benzothiazole core and pyrimidine substituent confer distinct binding profiles.
  • Applications: Known as a TRPV1 antagonist, highlighting the role of trifluoromethyl groups in receptor modulation .

Pharmacological and Physicochemical Comparisons

Compound Core Structure Key Substituents logP* Target/Activity
Target Compound Thiazole 4-Fluorophenyl, CF₃-phenyl, ethyl linker ~3.8 Hypothesized enzyme inhibition
CID 9173949 Thiazole 4-Fluorophenylamino, phenyl ~2.5 Unspecified bioactivity
N-(2-...ethyl)acetamide Ethyl-acetamide CF₃-phenyl, dimethylphenyl ~4.2 Probable CNS activity
AMG 517 Benzothiazole CF₃-phenyl, pyrimidine ~3.5 TRPV1 antagonist

*Estimated using fragment-based methods.

Key Findings:

Lipophilicity : The target compound’s trifluoromethyl group and ethyl linker increase logP compared to CID 9173949, suggesting enhanced membrane permeability.

Bioactivity : Thiazole-based sulfonamides (e.g., CID 9173949) often target enzymes like carbonic anhydrase, while benzothiazole-pyrimidine hybrids (e.g., AMG 517) modulate ion channels .

Synthetic Complexity : The ethyl-thiazole linkage in the target compound may require multi-step alkylation, contrasting with simpler coupling routes for acetamide derivatives .

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield?

Methodological Answer:
Optimization requires systematic variation of reaction parameters. Key steps include:

  • Solvent selection : Use THF/H2O (5:1) mixtures to enhance solubility of intermediates, as demonstrated in thiazole-based sulfonamide syntheses .
  • Oxidizing agents : Replace NaIO4 with milder alternatives like Dess-Martin periodinane to reduce side reactions while maintaining efficiency .
  • Temperature control : Maintain reactions at 0–25°C to prevent thermal degradation of the fluorophenyl and trifluoromethyl groups .
  • Monitoring : Employ HPLC or TLC (silica gel GF254, ethyl acetate/hexane) to track reaction progress and isolate intermediates .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:
Combine multiple techniques for unambiguous confirmation:

  • Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns, as used for analogous thiazole sulfonamides .
  • NMR : Use 1H/13C NMR to verify substituent positions (e.g., fluorophenyl δ 7.2–7.8 ppm; thiazole protons δ 6.5–7.0 ppm) .
  • FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and thiazole C=N vibrations (~1600 cm⁻¹) .
  • X-ray crystallography : Resolve ambiguous stereochemistry (if crystalline) by comparing with sulfonamide structures in Acta Crystallographica .

Advanced: How should researchers resolve contradictions in spectroscopic or bioactivity data?

Methodological Answer:
Contradictions often arise from impurities or conformational isomers. Mitigate via:

  • Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate >99% pure fractions .
  • Computational validation : Perform DFT calculations (e.g., Gaussian09) to predict NMR/IR spectra and compare with experimental data .
  • Biological replicates : Repeat cytotoxicity assays (e.g., MTT tests) under standardized conditions (pH 7.4, 37°C) to confirm activity trends .

Advanced: What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound?

Methodological Answer:
Focus on systematic substituent modifications:

  • Trifluoromethyl group : Replace with -CF2H or -CH3 to assess metabolic stability contributions .
  • Thiazole ring : Introduce methyl/chloro substituents at the 4-position to evaluate steric effects on target binding .
  • Sulfonamide linker : Test methylsulfonamide vs. acetyl variants to determine hydrogen-bonding requirements .
    Validate using in vitro assays (e.g., kinase inhibition) and correlate with logP/logD7.4 values computed via ChemAxon .

Advanced: How can researchers design experiments to assess metabolic stability in preclinical models?

Methodological Answer:
Adopt a tiered approach:

  • Microsomal assays : Incubate with liver microsomes (human/rat) at 37°C, monitor parent compound depletion via LC-MS/MS .
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify isoform-specific interactions .
  • Pharmacokinetic profiling : Administer IV/PO doses in rodents, collect plasma at 0–24h, and calculate AUC ratios to quantify bioavailability .

Basic: What are common pitfalls in synthesizing the thiazole-ethyl linker, and how can they be avoided?

Methodological Answer:
Key challenges include:

  • Ring-opening side reactions : Avoid protic solvents (e.g., MeOH) during thiazole formation; use dry DCM or THF .
  • Ethyl linker oxidation : Add antioxidants (e.g., BHT) or perform reactions under inert atmosphere (N2/Ar) .
  • Byproduct formation : Quench unreacted intermediates with aqueous NaHCO3 before column chromatography .

Advanced: What in silico tools are suitable for predicting binding modes to biological targets?

Methodological Answer:
Combine docking and molecular dynamics:

  • Docking : Use AutoDock Vina to screen against X-ray structures of sulfonamide-binding proteins (e.g., carbonic anhydrase) .
  • MD simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-target complexes .
  • Pharmacophore modeling : Generate 3D pharmacophores (e.g., Schrödinger) to prioritize analogs with optimal steric/electronic profiles .

Basic: How should stability studies be designed for long-term storage of this compound?

Methodological Answer:
Follow ICH guidelines:

  • Accelerated testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .
  • Light sensitivity : Use amber vials and assess photostability under ICH Q1B conditions .
  • Lyophilization : For aqueous-sensitive compounds, lyophilize with trehalose (1:1 w/w) to prevent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.